

EN1441: Unveiling Target Selectivity Through Quantitative Proteomic Profiling

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Compound of Interest

Compound Name: EN1441

Cat. No.: B15605074

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A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the covalent degrader **EN1441** has emerged as a promising agent against androgen-independent prostate cancer. Its unique mechanism, targeting both the full-length androgen receptor (AR) and its constitutively active splice variant AR-V7, sets it apart from conventional therapies. This guide provides an objective comparison of **EN1441**'s selectivity and performance, supported by quantitative proteomic data and detailed experimental protocols.

Superior Selectivity of EN1441 Confirmed by Proteomics

Quantitative proteomic profiling has been instrumental in validating the selective action of **EN1441**. In a key study, treatment of 22Rv1 prostate cancer cells with **EN1441** demonstrated a remarkable specificity for AR and AR-V7.^{[1][2]} A thermal denaturation sensitivity assay coupled with quantitative proteomics revealed that out of 6,009 quantified proteins, only 85 showed significant destabilization by more than two-fold, in addition to the intended targets, AR and AR-V7.^[1] This highlights the compound's high degree of selectivity at the proteome level.

Chemoproteomic profiling using an alkyne-tagged **EN1441** probe further corroborated these findings. This approach identified a significant 2.9-fold enrichment of AR and AR-V7 upon treatment, confirming direct engagement.^[2] While 110 other proteins were also significantly enriched, the data underscores a clear preference for the intended targets.^[2]

Metric	EN1441	Alternative Agents (e.g., ARV-110)	Reference
Primary Targets	Androgen Receptor (AR), AR-V7	Full-length Androgen Receptor (AR)	[1] [2]
Mechanism of Action	Covalent modification, destabilization, aggregation, proteasomal degradation	PROTAC-mediated ubiquitination and proteasomal degradation	[1] [2]
Selectivity (Proteome-wide)	High (85 off-targets out of 6009 quantified proteins)	Data not as extensively reported in the provided context for a direct comparison	[1]
AR Transcriptional Activity Inhibition	Near-complete (~90%)	Partial (~70%)	[1] [3]
Effective Concentration (EC50) for AR transcriptional inhibition	4.2 μ M	Not specified in the provided context	[2] [4]

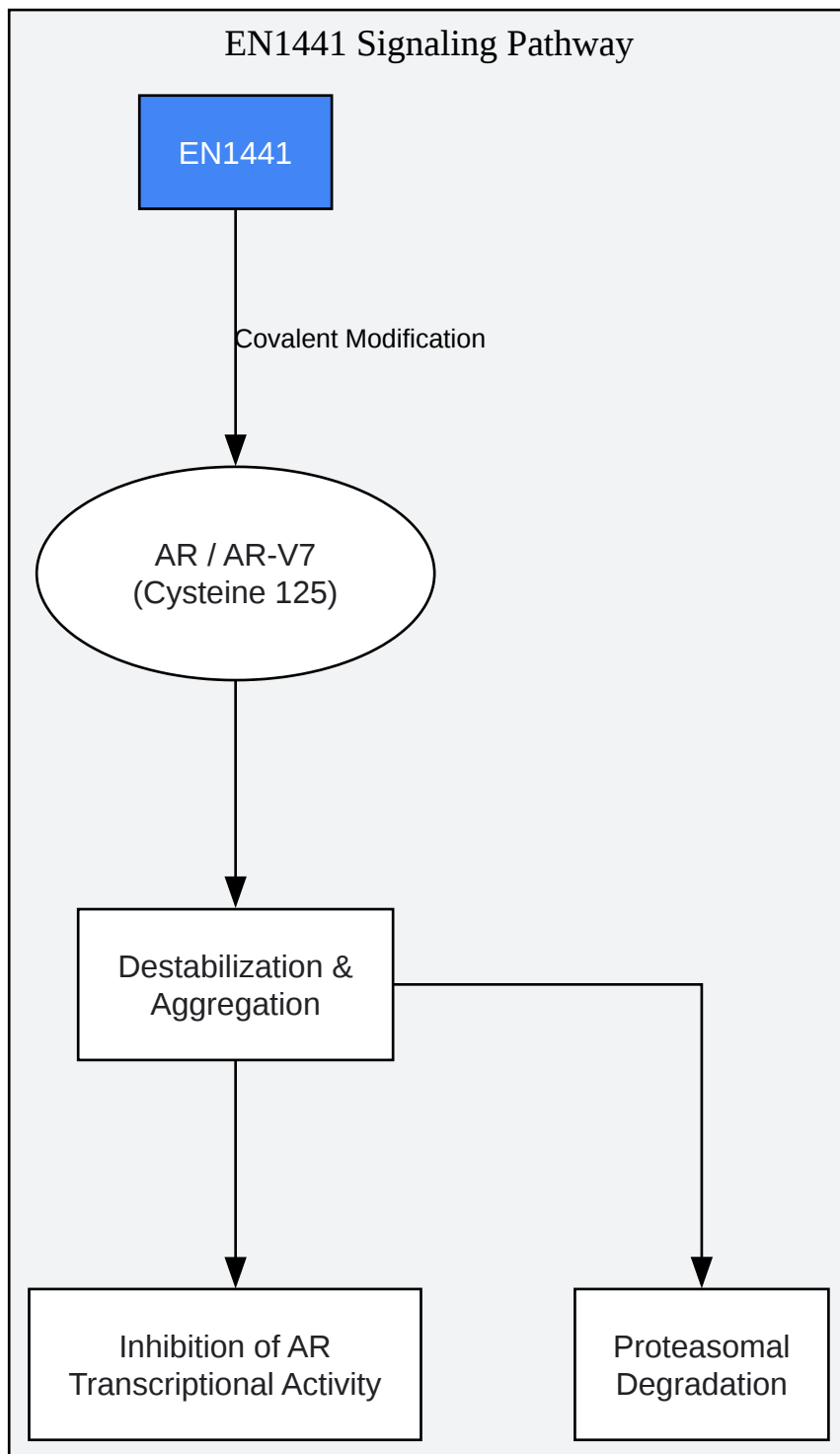
Differentiated Mechanism of Action

EN1441's mechanism of action is a key differentiator. It covalently modifies cysteine 125 (C125) within an intrinsically disordered region of the N-terminal domain of both AR and AR-V7. [\[1\]](#)[\[2\]](#)[\[4\]](#) This initial event leads to the destabilization and aggregation of the target proteins, which are subsequently cleared by the proteasome. [\[1\]](#)[\[2\]](#) This dual action of inhibiting transcriptional activity and inducing degradation contributes to its robust efficacy. [\[1\]](#)

In contrast, other degraders like the PROTAC ARV-110 rely solely on the ubiquitination-proteasome system for degradation and are only effective against the full-length AR, not the AR-V7 splice variant. [\[1\]](#)[\[2\]](#) The inhibition of AR transcriptional activity by **EN1441** is

independent of proteasomal degradation, a feature not observed with PROTACs like ARV-110.

[1][2]



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EN1441 Mechanism of Action

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the quantitative proteomic data for **EN1441**.

Quantitative Tandem Mass Tag (TMT)-based Proteomic Profiling

This method was employed to assess changes in protein abundance upon **EN1441** treatment.

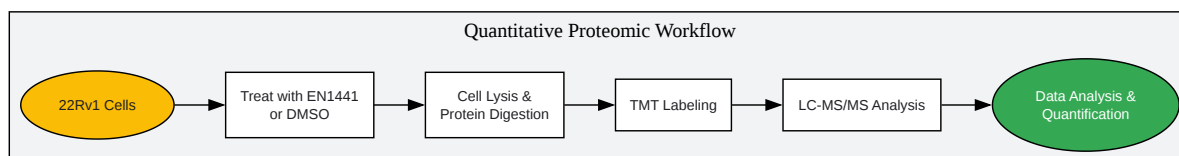
- **Cell Culture and Treatment:** 22Rv1 cells were treated with either DMSO (vehicle) or 50 μ M **EN1441** for 16 hours.[\[5\]](#)
- **Cell Lysis and Protein Digestion:** Cells were lysed, and the proteins were extracted. Proteins were then digested into peptides using trypsin.
- **TMT Labeling:** Peptides from each condition (DMSO and **EN1441** treated) were labeled with different isobaric tandem mass tags (TMT).
- **LC-MS/MS Analysis:** The labeled peptides were combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of proteins between the different treatment groups.

Chemoproteomic Profiling with **EN1441**-alkyne

This technique was used to identify the direct protein targets of **EN1441**.

- **Cell Treatment:** 22Rv1 cells were pre-treated with the proteasome inhibitor bortezomib (BTZ) for 1 hour, followed by treatment with either DMSO or 5 μ M of an alkyne-modified **EN1441** probe for 4.5 hours.[\[5\]](#)
- **Click Chemistry:** Cell lysates were subjected to copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin handle to the alkyne-tagged **EN1441** that was covalently bound to its target proteins.
- **Affinity Purification:** The biotin-labeled proteins were enriched using avidin beads.

- Quantitative Proteomics: The enriched proteins were eluted and analyzed by TMT-based quantitative proteomics to identify the proteins that were directly engaged by **EN1441**.[\[5\]](#)



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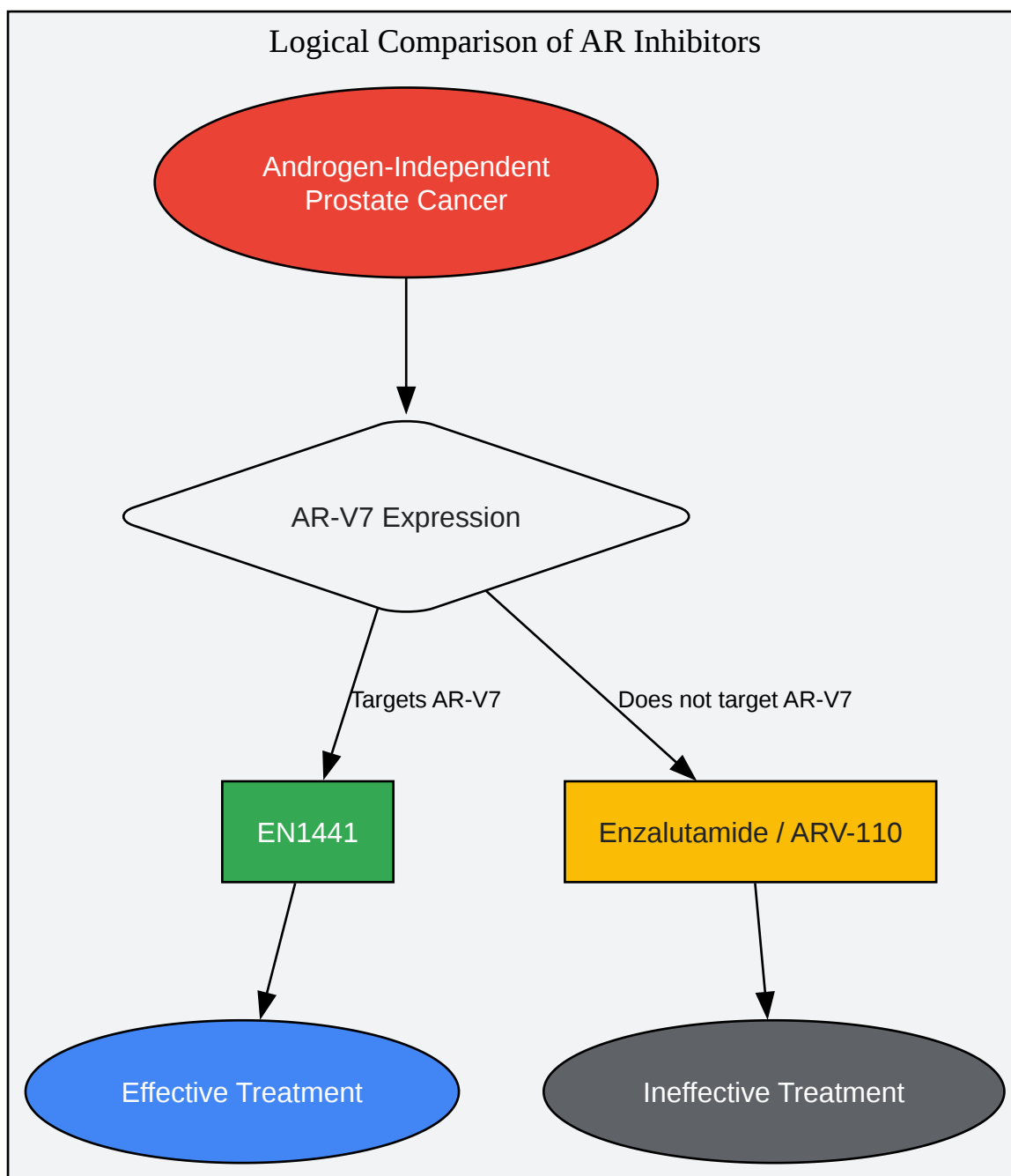
Proteomic Profiling Workflow

Comparison with Other AR-Targeting Agents

EN1441 demonstrates clear advantages over other AR-targeting therapies, particularly in the context of androgen-independent prostate cancer where AR-V7 expression is a key resistance mechanism.

Feature	EN1441	Enzalutamide	ARV-110 (PROTAC)	Reference
Target	AR and AR-V7	AR Ligand-Binding Domain	AR Ligand-Binding Domain	[1] [2] [3]
Effect on AR-V7	Degrades and Inhibits	Ineffective	Ineffective	[1] [2] [3]
AR Transcriptional Inhibition in 22Rv1 cells	~90%	Partial (~44%)	~70%	[1] [3]
Mode of Action	Covalent modification, destabilization, degradation	Antagonist	PROTAC-mediated degradation	[1] [2] [3]

The ability of **EN1441** to effectively target both AR and AR-V7 and achieve near-complete inhibition of AR transcriptional activity positions it as a highly promising therapeutic candidate for overcoming resistance in advanced prostate cancer.[1][2][3]



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